molecular formula C9H16ClNO B1624415 3-chloro-N-cyclohexylpropanamide CAS No. 61872-76-2

3-chloro-N-cyclohexylpropanamide

Cat. No. B1624415
CAS RN: 61872-76-2
M. Wt: 189.68 g/mol
InChI Key: GPYXZWPPJXPZKP-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexylpropanamide is a chemical compound with the molecular formula C9H16ClNO . It has a molecular weight of 189.68 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-chloro-N-cyclohexylpropanamide is 1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) . The InChI key is GPYXZWPPJXPZKP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-chloro-N-cyclohexylpropanamide is a solid at room temperature .

Scientific Research Applications

Fluorescence Enhancement in Biochemical Probes

  • Glibenclamide, a derivative structurally related to 3-chloro-N-cyclohexylpropanamide, enhances the fluorescence intensity of erbium (Er) ions, making it useful in fluorimetric probes. This property is particularly valuable in monitoring biochemical reactions involving lanthanides (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Chemical Industry Applications

  • A study on the selective hydrogenation of phenol to cyclohexanone, a chemical process relevant to the production of polyamides, highlighted the potential use of similar compounds in industrial applications (Wang, Yao, Li, Su, & Antonietti, 2011).

Building Block in Pharmaceutical and Agricultural Products

  • 3-Chloropropionyl chloride, a compound closely related to 3-chloro-N-cyclohexylpropanamide, is versatile in the production of adhesives, pharmaceuticals, herbicides, and fungicides. Its efficient and safer production via a continuous flow method has been developed, with potential applications in synthesizing drugs like beclamide (Movsisyan et al., 2018).

Food Safety and Contaminant Reduction

  • Research on 3-Aminopropanamide, structurally similar to 3-chloro-N-cyclohexylpropanamide, revealed its ability to reduce acrylamide formation in food, a significant finding for food safety and control of contaminants (Wu et al., 2018).

Synthesis of Medicinal Compounds

  • The asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol, using immobilized Saccharomyces cerevisiae cells, demonstrates the utility of related compounds in the synthesis of antidepressants such as tomoxetine (Yang, Zhimin, Yao, & Xu, 2009).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-N-cyclohexylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXZWPPJXPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407842
Record name 3-chloro-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclohexylpropanamide

CAS RN

61872-76-2
Record name 3-chloro-N-cyclohexylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

β-Chloropropionyl chloride (31.7 g.) is added dropwise to a stirred solution of cyclohexylamine (24.8 g.) and triethylamine (28.2 g.) in toluene (250 ml.). The mixture is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. There is thus obtained as residue β-chloro-N-cyclohexylpropionamide, m.p. 77°-80° C. β-Chloro-N- 2-furfurylpropionamide may similarly be obtained from furfurylamine.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
… Cyclopropyl(piperazin-1-yl)methanone hydrochloride (3 mmol, 573 mg), 3-chloro-N-cyclohexylpropanamide (3.3 mmol, 638 mg) and sodium carbonate (12 mmol, 1.27 g) were used …
Number of citations: 1 www.sciencedirect.com

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